molecular formula C10H17FN4O2 B11743270 tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamate

tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamate

Cat. No.: B11743270
M. Wt: 244.27 g/mol
InChI Key: GCAKLISJUCSIBH-UHFFFAOYSA-N
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Description

tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of a tert-butyl group, an amino group, a fluoroethyl group, and a pyrazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. The starting materials and reagents used in these reactions can vary, but common steps include:

    Amination: Introduction of the amino group to the pyrazole ring.

    Reduction: Reduction of intermediate compounds to achieve the desired functional groups.

    Esterification: Formation of ester bonds to introduce the tert-butyl group.

    Condensation: Final condensation reactions to form the carbamate structure.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamate can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular processes. Its functional groups can interact with various biological molecules, making it a valuable tool for biochemical studies.

Medicine: In medicine, this compound may have potential therapeutic applications. It could be investigated for its effects on specific molecular targets and pathways involved in diseases.

Industry: In industrial applications, this compound can be used in the development of new materials, catalysts, and chemical processes. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamate involves its interaction with specific molecular targets and pathways. The amino and fluoroethyl groups may play a role in binding to enzymes or receptors, while the pyrazole ring can participate in various chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • tert-butyl 4-(2-amino-1-fluoroethyl)piperidine-1-carboxylate
  • tert-butyl (4-aminobenzyl)carbamate
  • tert-butyl (4-ethynylphenyl)carbamate

Comparison: Compared to similar compounds, tert-butyl [4-amino-1-(2-fluoroethyl)-1H-pyrazol-5-yl]carbamate stands out due to its unique combination of functional groups and the presence of the pyrazole ring. This structure provides distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C10H17FN4O2

Molecular Weight

244.27 g/mol

IUPAC Name

tert-butyl N-[4-amino-2-(2-fluoroethyl)pyrazol-3-yl]carbamate

InChI

InChI=1S/C10H17FN4O2/c1-10(2,3)17-9(16)14-8-7(12)6-13-15(8)5-4-11/h6H,4-5,12H2,1-3H3,(H,14,16)

InChI Key

GCAKLISJUCSIBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NN1CCF)N

Origin of Product

United States

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